Canavanine

Enzyme Kinetics Aminoacyl-tRNA Synthetase Competitive Inhibition

L-Canavanine (CAS 543-38-4) and its sulfate salt (CAS 2219-31-0) are non-protein amino acids that act as structural analogues of L-arginine, differing by the substitution of a methylene group with an oxygen atom in the guanidino moiety. This naturally occurring compound, isolated from leguminous plants, functions as a competitive substrate for arginyl-tRNA synthetase, leading to its incorporation into nascent polypeptides in place of arginine.

Molecular Formula C5H12N4O3
Molecular Weight 176.17 g/mol
CAS No. 2219-31-0; 543-38-4
Cat. No. B15540839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCanavanine
CAS2219-31-0; 543-38-4
Molecular FormulaC5H12N4O3
Molecular Weight176.17 g/mol
Structural Identifiers
InChIInChI=1S/C5H12N4O3/c6-3(4(10)11)1-2-12-9-5(7)8/h3H,1-2,6H2,(H,10,11)(H4,7,8,9)/t3-/m0/s1
InChIKeyFSBIGDSBMBYOPN-VKHMYHEASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityVery soluble in water
Insoluble in alcohol, ether, benzene

L-Canavanine (CAS 2219-31-0, 543-38-4) Procurement and Chemical Specification Overview


L-Canavanine (CAS 543-38-4) and its sulfate salt (CAS 2219-31-0) are non-protein amino acids that act as structural analogues of L-arginine, differing by the substitution of a methylene group with an oxygen atom in the guanidino moiety [1]. This naturally occurring compound, isolated from leguminous plants, functions as a competitive substrate for arginyl-tRNA synthetase, leading to its incorporation into nascent polypeptides in place of arginine [2]. Commercially available at purities ≥98% (TLC) from vendors such as Sigma-Aldrich and Merck Millipore, canavanine is utilized primarily as a biochemical tool to probe arginine metabolism, induce misfolded protein stress, and study mitochondrial translation fidelity .

Why L-Canavanine Cannot Be Replaced by L-Arginine or Generic Amino Acid Analogues in Mechanistic Research


Generic substitution of L-canavanine with L-arginine or other arginine analogues (e.g., L-homoarginine, L-norcanavanine) is scientifically invalid due to canavanine's unique, dual-pathway perturbation of cellular proteostasis. Unlike simple competitive inhibition, canavanine is not only mischarged onto tRNAᴬʳᵍ but is also efficiently incorporated into elongating polypeptide chains, producing aberrant, misfolded proteins that selectively trigger cytosolic aggresome formation and mitochondrial ribosome stalling [1]. Critically, this proteotoxic cascade is not mirrored by arginine deprivation alone, nor by other arginine analogues that exhibit markedly reduced incorporation efficiency [2]. Furthermore, while canavanine induces heat shock protein (HSP) synthesis, it paradoxically fails to induce thermotolerance—a characteristic that distinguishes it from classic HSP inducers like heat shock or azetidine-2-carboxylic acid [3]. These distinct mechanistic signatures render canavanine an irreplaceable tool for studying specific proteostasis networks and ribosome-associated quality control pathways.

Quantitative Differentiation Evidence for L-Canavanine Versus Arginine Analogues in Cell-Based Assays


Competitive Inhibition Kinetics of Arginyl-tRNA Synthetase by L-Canavanine vs. L-Arginine

L-Canavanine acts as a competitive inhibitor of arginyl-tRNA synthetase with a defined inhibition constant (Kᵢ) that allows for precise modeling of its intracellular effects. The Kᵢ for canavanine is 35 µM, compared to a Kₘ of 2.5 µM for the natural substrate, L-arginine [1]. This 14-fold difference in affinity underpins canavanine's dose-dependent misincorporation into proteins and its utility as a calibrated perturbagen.

Enzyme Kinetics Aminoacyl-tRNA Synthetase Competitive Inhibition

Differential Cytotoxicity of L-Canavanine Sulfate in Arginine-Rich vs. Arginine-Free Media

The cytotoxic efficacy of L-canavanine sulfate is highly context-dependent and is dramatically potentiated under conditions of arginine deprivation. In standard arginine-rich media, L-canavanine sulfate exhibits IC₅₀ values ranging from 5 to 10 mM across HeLa, Hep G2, and SK-HEP-1 cell lines . In stark contrast, in arginine-free media, the same compound induces massive apoptotic cell death in arginine-auxotrophic multiple myeloma cells within 8-12 hours [1]. This demonstrates a >100-fold increase in cytotoxic potency when arginine is depleted, a therapeutic window not achievable with simple arginine withdrawal alone.

Cancer Cell Biology Arginine Auxotrophy Metabolic Therapy

Selective Cytotoxicity of L-Canavanine in Glioblastoma vs. Primary Glial Cells Under Arginine Deprivation

L-Canavanine's toxicity is not merely context-dependent; it is also cell-type selective. When combined with arginine deprivation, canavanine profoundly affected the viability, morphology, and adhesion of U251MG and U87MG human glioblastoma cells, inducing apoptotic cell death [1]. Importantly, these detrimental effects were not pronounced in primary rat glial cells, indicating a selective vulnerability of the malignant cells [1]. This contrasts with broad-spectrum cytotoxic agents like tunicamycin, which do not exhibit the same selectivity profile in this context [1].

Glioblastoma Selective Cytotoxicity Metabolic Therapy

Paradoxical Induction of Heat Shock Proteins Without Concomitant Thermotolerance Development

A key functional distinction of L-canavanine is its ability to induce the synthesis of heat shock proteins (HSPs) while simultaneously failing to induce a thermotolerant state. Unlike heat shock itself or other stressing agents, treatment of M14 human melanoma cells with canavanine increased HSP synthesis but rendered the cells more sensitive to subsequent thermal damage [1]. This is in direct contrast to classic HSP inducers like heat, which universally confer transient thermotolerance [1].

Heat Shock Response Thermotolerance Proteotoxicity

Mitochondrial Ribosome Stalling and Aberrant Translation Products Unique to L-Canavanine Misincorporation

L-Canavanine misincorporation into mitochondrial proteins induces a unique molecular phenotype not seen with arginine deprivation or other amino acid analogues. In human cells, canavanine treatment causes mitoribosome stalling, not at arginine codons themselves, but at positions downstream, with two adjacent arginines inducing the most prominent stalling effect [1]. This results in destabilization of the mtDNA-encoded proteome and loss of mitochondrial respiratory chain complexes [1]. The specific downstream stalling pattern provides a molecular ruler for the length of the ribosomal exit tunnel and is a distinctive feature of canavanine-induced proteotoxicity.

Mitochondrial Translation Ribosome Stalling Proteostasis

Validated Application Scenarios for L-Canavanine in Preclinical and Basic Research


Metabolic Co-Targeting in Arginine-Auxotrophic Cancers

L-Canavanine is optimally deployed as a co-treatment with arginine-depleting agents (e.g., ADI-PEG20) in preclinical models of arginine-auxotrophic cancers such as glioblastoma and multiple myeloma. The quantitative evidence shows that canavanine is selectively cytotoxic to cancer cells under arginine deprivation, while sparing primary glial cells [1]. This application scenario is directly supported by the finding that canavanine induces rapid apoptosis in myeloma cells within 8-12 hours when combined with arginine starvation, an effect not seen with either treatment alone [2].

Mechanistic Studies of Ribosome Stalling and Mitochondrial Proteostasis

L-Canavanine serves as a validated chemical probe for inducing and characterizing mitoribosome stalling in human cell lines. Its unique property of causing stalling downstream of arginine codons, particularly after two adjacent arginines, makes it a precise tool for studying the dynamics of the mitochondrial ribosomal exit tunnel and the cellular response to translationally-arrested nascent chains [1]. This application is distinct from other proteotoxic stressors and is essential for dissecting the molecular machinery of mitochondrial ribosome-associated quality control.

Decoupling Heat Shock Protein Synthesis from Thermotolerance

For researchers investigating the heat shock response and its role in cancer therapy, L-canavanine is an invaluable tool. Unlike heat shock, which induces both HSP synthesis and thermotolerance, canavanine uniquely induces HSPs while rendering cells more heat-sensitive [1]. This allows for the experimental separation of the protein-folding and cytoprotective arms of the heat shock response, enabling studies on the specific regulatory pathways that govern each outcome.

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